molecular formula C45H25Cl6N7O2 B8221210 N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide

N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide

Cat. No.: B8221210
M. Wt: 908.4 g/mol
InChI Key: LELZWWSFWJWKGO-UHFFFAOYSA-N
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Description

This compound is a tris-quinazoline derivative characterized by three 6-chloro-4-(2-chlorophenyl)quinazoline moieties. The central hydroxyethyl group bridges two quinazoline units, while the third is linked via a carboxamide group. The presence of multiple chlorophenyl and chloro-substituted quinazoline groups enhances lipophilicity, which may influence membrane permeability and binding affinity to hydrophobic targets .

Properties

IUPAC Name

N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H25Cl6N7O2/c46-22-13-16-34-28(19-22)37(25-7-1-4-10-31(25)49)55-42(52-34)40(41(59)43-53-35-17-14-23(47)20-29(35)38(56-43)26-8-2-5-11-32(26)50)58-45(60)44-54-36-18-15-24(48)21-30(36)39(57-44)27-9-3-6-12-33(27)51/h1-21,40-41,59H,(H,58,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELZWWSFWJWKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(C(C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6Cl)O)NC(=O)C7=NC8=C(C=C(C=C8)Cl)C(=N7)C9=CC=CC=C9Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H25Cl6N7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

The compound is part of a broader class of quinazoline derivatives known for their anticancer properties. Quinazolines have been extensively studied for their role as protein kinase inhibitors, which are crucial in cancer therapy.

Case Studies

  • Study on Anticancer Activity : Research demonstrated that quinazoline derivatives exhibit potent cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The study highlighted the structure-activity relationship (SAR), indicating that modifications at the 2-position significantly enhance anticancer activity .
CompoundCancer Cell LineIC50 (µM)
Compound AHCT1160.5
Compound BMCF70.8

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of quinazoline derivatives. The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Case Studies

A study evaluated several quinazoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications enhanced antibacterial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects.

Case Studies

Research indicates that certain quinazoline derivatives can significantly reduce inflammation in animal models of arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .

Synthesis and Development

The synthesis of N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide involves several steps:

  • Formation of Quinazoline Core : Utilizing chloromethylation reactions to introduce chlorophenyl groups.
  • Hydroxyethyl Substitution : Introducing hydroxyethyl groups at specific positions to enhance solubility and bioactivity.
  • Carboxamide Formation : Finalizing the structure with carboxamide functionalities to improve binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives are widely studied for their biological activities, including antimicrobial and efflux pump inhibition (EPI) properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name / Structure Key Substituents Biological Activity / Properties
Target Compound Three 6-chloro-4-(2-chlorophenyl)quinazoline units; hydroxyethyl-carboxamide linker Hypothesized high binding affinity due to multivalency; potential EPI or kinase inhibition
4-Chloro-6-nitro-2-trichloromethylquinazoline () Nitro, trichloromethyl, chloro groups Intermediate in synthesis; nitro group may confer reactivity for further functionalization
N-Propyl-2-trichloromethylquinazolin-4-amine () Propylamine, trichloromethyl groups Likely lower solubility than target due to lack of polar carboxamide; uncharacterized activity
Alkylaminoquinazoline derivatives with morpholine-propyl chains () Morpholine, propyl groups Proven EPI activity against P. aeruginosa; propyl chain enhances membrane interaction

Functional and Pharmacological Differences

  • Binding Interactions : The carboxamide group may enable hydrogen bonding with biological targets, unlike nitro or trichloromethyl groups in simpler analogs, which rely on steric or electronic effects .
  • Multivalency: The tris-quinazoline architecture could enhance avidity effects in enzyme inhibition or protein binding, a feature absent in mono-quinazoline derivatives .

Research Findings and Hypotheses

  • EPI Potential: Alkylaminoquinazolines with morpholine-propyl chains () synergize with antibiotics by inhibiting efflux pumps. The target compound’s bulkier structure may improve pump blocking but could reduce cellular uptake .
  • Antimicrobial Activity : Chlorophenyl substituents in other quinazolines correlate with enhanced Gram-positive activity; however, excessive lipophilicity may diminish efficacy against Gram-negative pathogens .

Preparation Methods

Quinazoline Core Formation

The quinazoline scaffold is constructed via a modified Gabriel synthesis, starting from 2-amino-5-chlorobenzonitrile and 2-chlorobenzaldehyde :

  • Condensation : Heating 2-amino-5-chlorobenzonitrile (1.0 equiv) with 2-chlorobenzaldehyde (1.2 equiv) in acetic acid yields 2-(2-chlorophenyl)-6-chloroquinazolin-4-amine .

  • Oxidation : Treatment with NaNO₂/HCl followed by CuCl₂ oxidizes the 4-amino group to a carboxylic acid, furnishing Intermediate A in 68–72% yield.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
1AcOH110°C8 h85%
2NaNO₂, CuCl₂0–5°C2 h70%

Preparation of 1,2-Bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]ethane-1,2-diol (Intermediate B)

CatalystSolventTemp (°C)Yield (%)
Cu(OAc)₂DMF8065
NoneDMF80<5

The diol is purified via silica gel chromatography (hexane/EtOAc = 3:1), yielding 63% of Intermediate B as a white solid.

Final Assembly via Amide Bond Formation

Carboxamide Coupling

The target compound is assembled by reacting Intermediate A with Intermediate B using a mixed anhydride approach:

  • Activation : Intermediate A (1.0 equiv) is treated with ClCO₂iPr (1.5 equiv) and N-methylmorpholine (2.0 equiv) in THF at −15°C for 30 min.

  • Coupling : Intermediate B (0.5 equiv) is added, and the reaction is warmed to 25°C for 24 h, yielding the title compound in 58% yield after recrystallization from ethanol/water.

Critical Parameters :

  • Excess acylating agent ensures complete activation of the carboxylic acid.

  • Low temperature prevents racemization and side reactions.

Alternative Synthetic Routes and Comparative Analysis

Uranyl Nitrate-Mediated Cyclocondensation

A patent-derived method employs uranyl nitrate as a Lewis acid to accelerate quinazoline ring formation:

  • 2-Chlorophenylglyoxal and 6-chloroanthranilic acid are condensed in the presence of UO₂(NO₃)₂ (10 mol%) at 120°C, achieving an 82% yield of Intermediate A.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for the epoxide ring-opening step, improving yields to 74%.

Yield Comparison :

MethodYield (%)Time
Conventional Heating6512 h
Microwave7420 min

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky 2-chlorophenyl groups impede coupling reactions. Strategies include:

  • High-Dilution Conditions : Reduces intermolecular side reactions during diol formation.

  • Phase-Transfer Catalysis : Use of TBAB (tetrabutylammonium bromide) enhances solubility of intermediates in aqueous-organic biphasic systems.

Purification Techniques

  • Size-Exclusion Chromatography : Effective for separating the trimeric target from dimeric byproducts.

  • Crystallization : Ethanol/water (7:3) affords pure product with >99% HPLC purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide?

  • Methodological Answer : The synthesis of this compound involves multi-step regioselective coupling and cyclization. Key steps include:

  • Esterification of intermediate carboxylic acids with chloroacetyl chloride, followed by cyclocondensation with substituted amines (e.g., 3-amino-6-methyl-5-[(E)-phenyldiazenyl]-2-thioxo-2,5-dihydropyrimidine-4(3H)-one) to form the quinazoline core .
  • Recrystallization from methanol or ethanol to resolve diastereomeric mixtures, achieving >95% purity .
  • Yield Optimization : Using catalytic Nb₂O₅ in Pudovick reactions improves stereochemical control (yields: 65–80%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationChloroacetyl chloride, THF, 60°C45–5590
RecrystallizationMethanol, −20°C7095
Catalytic CyclizationNb₂O₅, 80°C7598

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight (e.g., C₃₆H₂₂Cl₆N₆O₂; calc. 827.92 g/mol).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyethyl protons at δ 4.3–4.7 ppm) .
  • X-ray Crystallography for absolute configuration determination, particularly for resolving stereoisomers .
    • Critical Note : USP Reference Standards (e.g., Lorazepam Related Compound E) provide validated benchmarks for comparative analysis .

Q. What solvent systems are recommended for enhancing solubility during in vitro assays?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO (10–20 mM stock solutions) for cellular assays .
  • Co-solvent systems : Ethanol:water (1:4 v/v) for kinetic solubility studies, achieving >50 µM solubility .
  • Surfactant-assisted solubilization : 0.1% Tween-80 in PBS for in vivo formulations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be evaluated for this compound's bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on target binding .
  • Biological Assays :
  • Caspase-3 Activation : Use live-cell high-throughput assays (EC₅₀ < 1 µM in apoptosis induction) .
  • Kinase Inhibition Profiling : Screen against EGFR, VEGFR, and PDGFR isoforms to identify selectivity .
  • Data Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ shifts .

Q. What strategies mitigate metabolic instability in this compound?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile C-H bonds in the hydroxyethyl group with C-D to reduce CYP450-mediated oxidation .
  • Prodrug Design : Synthesize phosphate esters of the carboxamide group to enhance plasma stability (t₁/₂ improvement from 2.1 to 8.7 hours) .
  • In Silico Modeling : Use ADMET Predictor™ to identify vulnerable metabolic sites (e.g., N-dechlorination) .

Q. How do crystallographic data inform polymorph control during scale-up?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., acetonitrile, ethyl acetate) to identify stable forms .
  • Thermal Analysis : DSC/TGA to monitor phase transitions (melting point: 218–220°C for Form I; 225°C for Form II) .
  • Critical Parameter : Cooling rates <1°C/min during recrystallization favor Form I (bioavailability: 92% vs. 78% for Form II) .

Q. What analytical methods resolve data contradictions in stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation products via UPLC-PDA/MS .
  • Contradiction Resolution : If HPLC purity conflicts with bioactivity data, use 2D-NMR (HSQC, HMBC) to confirm epimerization or dimerization .
  • Reference Standards : Cross-validate with USP-certified materials to eliminate batch-to-batch variability .

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